Sesquimustard

Description

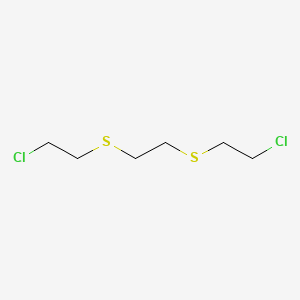

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-chloroethylsulfanyl)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGNHZVUZWILSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCCl)SCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | SESQUIMUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074793 | |

| Record name | Sesquimustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |

| Record name | SESQUIMUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes | |

| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |

| Record name | Sesquimustard | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/, The sulfur mustards do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/ | |

| Details | ATSDR; Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT (2011). Washington, DC: Agency for Toxic Substances and Disease Registry. Available from, as of Oct 27, 2017: https://www.atsdr.cdc.gov/substances/toxsubstance.asp?toxid=191 | |

| Record name | Sesquimustard | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 25 °C | |

| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |

| Record name | Sesquimustard | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.5X10-6 mm Hg at 25 °C | |

| Details | Ellison DH; Handbook of Chemical and Biological Warfare Agents, Boca Raton, FL: CRC Press, p. 138 (2000) | |

| Record name | Sesquimustard | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

3563-36-8 | |

| Record name | SESQUIMUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sesquimustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesquimustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesquisulfur Mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sesquimustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESQUIMUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y1NV229PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sesquimustard | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

56 °C | |

| Details | Evans TJ; Chemical Warfare. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 14Mar 2003 | |

| Record name | Sesquimustard | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sesquimustard: A Technical Overview of its Chemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Sesquimustard, known by its military designation Q, is a potent vesicant and a member of the sulfur mustard family of chemical warfare agents.[1][2] Its chemical name is 1,2-Bis[(2-chloroethyl)sulfanyl]ethane.[1] This document provides a comprehensive technical guide to the chemical structure, properties, and synthetic methodologies of this compound, intended for an audience of researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound is an organosulfur compound with the chemical formula C6H12Cl2S2.[3] The molecule consists of an ethane bridge with a 2-chloroethylthio group attached to each carbon atom.[1] This structure is responsible for its high reactivity and vesicant properties.

The key identifiers for this compound are:

-

IUPAC Name: 1,2-Bis[(2-chloroethyl)sulfanyl]ethane[1]

Physicochemical and Toxicological Data

This compound is a white crystalline solid in its pure form, though impurities can give it a pale brown appearance.[1][3] It is characterized by low water solubility, in which it undergoes slow degradation, but is soluble in a range of organic solvents.[1][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Molecular Weight | 219.20 g/mol | [3][5] |

| Melting Point | 56.5 °C | [1][3] |

| Boiling Point | 328.7 °C at 760 mmHg | [7] |

| Density | 1.229 g/cm³ | [7] |

| Vapor Pressure | 0.000357 mmHg at 25°C | [7] |

| Solubility in Water | Insoluble, slowly degrades | [1][3] |

| Solubility in Organic Solvents | Soluble in alcohols, hydrocarbons, lipids, and ethers | [1][3] |

Experimental Protocols

Synthesis of this compound

The primary and most documented method for the synthesis of this compound involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane.[2][3] This process is analogous to the synthesis of sulfur mustard from thiodiglycol.[3]

Reaction:

(HOCH₂CH₂SCH₂)₂ + 2 SOCl₂ → (ClCH₂CH₂SCH₂)₂ + 2 SO₂ + 2 HCl

Detailed Methodology:

-

Precursor Preparation: The synthesis begins with the preparation of the precursor, 1,2-bis(2-hydroxyethylthio)ethane.

-

Chlorination: The diol precursor is reacted with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid.[2][3] The reaction is typically conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions.[3]

-

Purification: The crude product is then purified to remove byproducts and unreacted starting materials. Analysis of byproducts can provide insights into the specific synthetic route employed.[3]

Analytical Characterization

The identification and characterization of this compound and its byproducts are crucial for verification and research purposes. The primary analytical techniques employed are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific technique for detecting and identifying this compound and related compounds.[8][9] Capillary column GC coupled with chemical ionization (CI) mass spectrometry can provide structurally significant fragmentation ions for unambiguous identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of this compound.[10][11] The characteristic chemical shifts provide definitive structural information. For instance, in CDCl₃, the proton NMR spectrum of this compound shows a singlet at approximately 2.81 ppm for the ethane bridge protons and two triplets at around 2.92 ppm and 3.64 ppm for the chloroethyl protons.[10]

Mechanism of Action and Biological Reactivity

This compound's toxicity stems from its nature as a potent alkylating agent.[12] The presence of the two chloroethylthio groups allows for the intramolecular formation of highly reactive cyclic sulfonium ions (also known as episulfonium ions).[12] These electrophilic intermediates readily react with nucleophilic sites on biological macromolecules such as DNA and proteins, leading to cellular damage and programmed cell death.[12] This alkylation of critical cellular components is the underlying cause of its vesicant (blistering) effects.[2]

Caption: Logical workflow of this compound's mechanism of action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 3563-36-8) - For Research Use Only [benchchem.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mustard gas - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Physical and Chemical Properties of Sesquimustard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sesquimustard (1,2-Bis(2-chloroethylthio)ethane), a potent vesicant and alkylating agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical analysis. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its mechanism of action through signaling pathway diagrams.

Physical Properties of this compound

This compound is a white, crystalline solid in its pure form at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and potential applications. The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H12Cl2S2 | [2] |

| Molar Mass | 219.18 g/mol | [1] |

| Appearance | White solid (pure); Pale brown (impure) | [1] |

| Melting Point | 56.5 °C (133.7 °F; 329.6 K) | [1] |

| Boiling Point | Decomposes upon heating | [2] |

| Density | 1.27 g/cm³ at 25 °C | |

| Vapor Pressure | 3.5 x 10⁻⁶ mmHg at 25 °C | |

| Solubility | Insoluble in water, slowly degrades; Soluble in alcohols, hydrocarbons, lipids, ethers, and THF | [1] |

Chemical Properties and Reactivity

This compound is classified as a thioether and an alkyl chloride.[1] Its chemical reactivity is dominated by the presence of the two chloroethylthio groups, which are responsible for its potent alkylating capabilities.

Alkylation Reactions: As a bifunctional alkylating agent, this compound can form covalent bonds with nucleophilic groups present in biological macromolecules such as DNA and proteins.[3] The mechanism involves an intramolecular cyclization to form a highly reactive cyclic sulfonium ion. This intermediate then readily reacts with nucleophiles. This alkylating property is the basis of its vesicant (blistering) action and its potential as a chemotherapeutic agent.[1]

Hydrolysis: this compound is sparingly soluble in water and undergoes slow hydrolysis.[1]

Decomposition: When heated to decomposition, this compound emits highly toxic fumes of sulfur oxides (SOx) and chlorine (Cl-).[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of its precursor, 1,2-bis(2-hydroxyethylthio)ethane.[4]

Reaction:

(HOCH₂CH₂SCH₂)₂ + 2 SOCl₂ → (ClCH₂CH₂SCH₂)₂ + 2 SO₂ + 2 HCl

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,2-bis(2-hydroxyethylthio)ethane in a suitable inert solvent (e.g., dichloromethane).

-

Addition of Chlorinating Agent: Slowly add a stoichiometric excess of thionyl chloride to the solution while stirring and maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours) to ensure complete conversion.

-

Work-up: Cool the reaction mixture and carefully quench any unreacted thionyl chloride by slowly adding it to ice-water.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis:

Caption: Workflow for the analysis of this compound using GC-MS.

Typical GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5ms.[7]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.[7]

-

Carrier Gas: Helium at a constant flow rate.[7]

-

MS Ionization Mode: Electron Impact (EI).[8]

-

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of synthesized this compound.[5]

-

¹H NMR (in CDCl₃): Expect signals corresponding to the different types of protons in the molecule.[5]

-

¹³C NMR (in CDCl₃): Expect signals for the carbon atoms in the chloroethyl and thioethane groups.[5]

Biological Activity and Signaling Pathways

The primary mechanism of this compound's biological activity is its ability to alkylate DNA, leading to cell cycle arrest and apoptosis (programmed cell death).[3] While the specific signaling pathways for this compound are not as extensively studied as those for sulfur mustard, the similar chemical structure and reactivity suggest analogous mechanisms.

DNA Adduct Formation:

This compound forms adducts with DNA, primarily at the N7 position of guanine and the N3 position of adenine.[9] As a bifunctional agent, it can also form interstrand and intrastrand cross-links in the DNA.[3] These DNA lesions are recognized by the cell's DNA damage response machinery.

Induction of Apoptosis:

DNA damage induced by this compound can trigger apoptosis through the activation of a caspase cascade.[10][11][12] This process is believed to be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Role of p53 and p38 MAPK:

-

p53: The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage.[13][14] Following DNA alkylation by agents like mustards, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis, such as Bax.[15]

-

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress, including exposure to DNA damaging agents.[16][17] Activation of p38 MAPK can contribute to the induction of apoptosis, in part by activating downstream caspases.[18][19]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with insights into its synthesis, analysis, and biological mechanism of action. Further research is warranted to fully elucidate the intricate signaling pathways it modulates, which could lead to the development of novel therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfur mustard induces apoptosis in lung epithelial cells via a caspase amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Regulation of p53--insights into a complex process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An inhibitor of p38 MAP kinase downregulates cytokine release induced by sulfur mustard exposure in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Mustard Gas Induced Corneal Injury Involves Ferroptosis and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfur mustard induces differentiation in human primary keratinocytes: opposite roles of p38 and ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Health Effects of Acute Sesquimustard Exposure: A Technical Guide for Researchers

An In-depth Examination of the Toxicological Profile, Cellular Mechanisms, and Experimental Methodologies Associated with Acute Sesquimustard Exposure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,2-Bis(2-chloroethylthio)ethane), designated as Agent Q, is a potent vesicant and alkylating agent, recognized for its severe toxic effects on biological systems. As a chemical warfare agent, its health implications upon acute exposure are of significant concern. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of acute this compound exposure. It is designed to furnish researchers, scientists, and drug development professionals with a detailed and structured repository of toxicological data, experimental protocols, and insights into the molecular mechanisms of this compound-induced injury. The information compiled herein is intended to facilitate further research into the pathophysiology of this compound exposure and to support the development of effective medical countermeasures.

Introduction

This compound (Q) is an organosulfur compound and a chemical analogue of sulfur mustard (HD).[1][2] While sharing a similar mechanism of action with other mustard agents, this compound is noted to be a more potent vesicant.[3] Its primary route of exposure in a tactical scenario would be through dermal contact or inhalation of aerosolized particles.[3] The high reactivity of this compound with cellular macromolecules, particularly DNA, proteins, and lipids, underpins its profound cytotoxic effects.[3][4] This guide focuses on the acute health consequences of exposure, summarizing key toxicological data and elucidating the underlying cellular and molecular signaling pathways.

Toxicological Data

Acute exposure to this compound elicits a range of toxic effects, with the severity largely dependent on the dose, route, and duration of exposure. The available quantitative data from animal studies are summarized below to provide a comparative overview of its toxicity.

Inhalation Toxicity

Acute inhalation toxicity studies have been conducted in a variety of animal species, demonstrating significant respiratory and systemic effects.[3] Clinical signs observed in animals following inhalation exposure include loss of body weight, coughing, dyspnea, ataxia, and diarrhea, with fatalities typically occurring between the third and sixth day post-exposure.[3]

Table 1: Acute Inhalation Toxicity of this compound in Animal Models

| Species | Exposure Duration | LC50 | Observed Effects | Reference |

| Dog | 2 minutes | 90 mg/m³ | Not specified in abstract | [1] |

| Mouse | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |

| Rat | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |

| Guinea Pig | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |

| Hamster | Not Specified | Data not available | Weight loss, coughing, dyspnea, ataxia, diarrhea, upper respiratory and digestive tract damage | [3] |

Note: Specific LC50 values for mice, rats, guinea pigs, and hamsters from the referenced study by Vocci et al. (1963) require access to the full-text article.

Dermal Toxicity

Table 2: Acute Dermal Toxicity of Sulfur Mustard (HD) in Animal Models (Proxy for this compound)

| Species | Dermal LD50 | Reference |

| Rat | 9 mg/kg | [1][5] |

| Mouse | 5.7 mg/kg (percutaneous) | [6] |

| Rabbit | Data not available | |

| Guinea Pig | Data not available |

Experimental Protocols

A critical component of understanding the toxicology of this compound is the replication and validation of experimental findings. This section details key methodologies cited in the literature.

In Vitro DNA Adduct Formation Analysis

A recent study successfully identified and characterized novel DNA adducts of this compound in vitro. This protocol provides a foundational method for investigating the genotoxic effects of this compound at the molecular level.

Experimental Workflow: In Vitro DNA Adduct Identification

Methodology:

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured under standard conditions.

-

This compound Exposure: Cells are treated with varying concentrations of this compound for a defined period.

-

Genomic DNA Isolation: Following exposure, genomic DNA is extracted from the HaCaT cells using standard DNA isolation kits.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The isolated DNA is analyzed by LC-HRMS to identify novel DNA adducts.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed to confirm the structure of the identified adducts and to perform dose-dependent quantification.

In Vivo Inhalation Toxicity Studies (General Protocol)

While the specific parameters of the historical animal inhalation studies with this compound are not fully detailed in the available abstracts, a general experimental workflow can be inferred.

Experimental Workflow: In Vivo Inhalation Exposure

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Differential toxicity of sulfur mustard administered through percutaneous, subcutaneous, and oral routes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sesquimustard (Agent Q): A Historical and Technical Overview

Abstract: This document provides a comprehensive technical overview of Sesquimustard (Agent Q), a potent vesicant chemical warfare agent. It details the historical context of its development, its physicochemical properties, and established synthesis routes. The whitepaper delves into the molecular mechanism of its toxicity, focusing on DNA alkylation, and summarizes its severe physiological effects. Furthermore, it presents detailed experimental protocols for its synthesis and the biomedical verification of exposure through urinalysis. This guide is intended for researchers, scientists, and professionals in toxicology and drug development, offering a consolidated resource on this significant chemical threat.

Introduction

This compound, designated as Agent Q, is a powerful sulfur-based vesicant (blistering agent) with the chemical name 1,2-bis(2-chloroethylthio)ethane.[1] It belongs to the same family of alkylating agents as the more widely known sulfur mustard (HD), first used in World War I.[2] Although developed in the period following World War I, this compound's properties—notably its high potency and low volatility—distinguished it from other agents.[1] Due to its nature as a solid at room temperature, it was not typically deployed as a standalone agent but rather in mixtures with other chemical weapons, such as sulfur mustard, to form formulations like Agent HQ.[1][3] Recognizing its potential primarily for chemical warfare, this compound is classified as a Schedule 1 substance under the 1993 Chemical Weapons Convention, strictly limiting its production and use.[3]

Historical Development

The investigation into mustard agent analogues continued extensively after World War I. During this period, a range of sulfur mustard compounds were synthesized and studied, leading to the discovery of highly potent vesicants, including this compound (Q) and O-Mustard (T).[1] While more potent than traditional sulfur mustard, the very low vapor pressure of this compound limited its effectiveness as a weapon, particularly for causing harm via inhalation.[1] To overcome this, it was combined with the more volatile distilled mustard (HD) to create Agent HQ, a mixture designed to have specific physical and toxicological properties for military use.[1][4] Degradation products of this compound have been identified in soil samples from conflict zones, such as the mountainous regions of northern Iraq in 1988, indicating its presence in chemical munitions.[1]

Physicochemical and Toxicological Properties

This compound is a colorless, crystalline solid in its pure form, though impure samples often appear pale brown.[3] Its high melting point and low volatility make it a persistent agent in the environment. While specific, publicly available median lethal dose (LCt50) values are scarce in open literature, this compound is widely acknowledged to be a more potent vesicant than sulfur mustard, with some reports suggesting it is up to five times more blistering.[1][2][5]

| Property | This compound (Agent Q) | Sulfur Mustard (Agent HD) |

| IUPAC Name | 1,2-Bis[(2-chloroethyl)sulfanyl]ethane[3] | 1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane[6] |

| CAS Number | 3563-36-8[3] | 505-60-2[6] |

| Molecular Formula | C6H12Cl2S2[3] | C4H8Cl2S[6] |

| Molar Mass | 219.18 g·mol−1[3] | 159.07 g·mol−1[6] |

| Appearance | White/colorless solid[3] | Colorless to pale yellow liquid[6] |

| Melting Point | 56.5 °C (133.7 °F)[3] | 14.4 °C (57.9 °F)[6] |

| Boiling Point | Decomposes | 217 °C (423 °F)[6] |

| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25°C[1] | ~0.09 mm Hg at 25°C |

| Solubility (Water) | Insoluble, slowly degrades[3] | 7.6 mg/L at 20°C[6] |

| Solubility (Organic) | Soluble in alcohols, ethers, lipids[3] | Soluble in alcohols, ethers, lipids[6] |

| Relative Toxicity | More potent vesicant than HD[1] | Standard vesicant agent |

Synthesis and Manufacturing

The synthesis of this compound typically involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane. This process is analogous to the Meyer-Clarke method for producing sulfur mustard from thiodiglycol.[6] Several chlorinating agents can be utilized, with the choice of agent influencing the purity and byproduct profile of the final product.[7]

Common Synthesis Pathways

Five primary methods for manufacturing this compound have been documented:

-

Reaction of 2-hydroxyethanethiol with vinyl chloride.[1]

-

Chlorination of 1,2-bis(2-hydroxyethylthio)ethane with hydrogen chloride (HCl) gas.[1]

-

Chlorination of 1,2-bis(2-hydroxyethylthio)ethane with thionyl chloride (SOCl₂).[1]

-

Reaction of 1,2-ethanedithiol with vinyl chloride.[1]

-

Reaction of 2-hydroxyethanethiol and thiodiglycol with hydrochloric acid.[1]

The analysis of impurities and byproducts, such as bis(2-chloroethyl)disulfide or phosphorus-containing adducts, can provide forensic signatures that point to the specific synthetic route employed.[7]

Representative Experimental Protocol: Synthesis via Thionyl Chloride

The following protocol is a representative method based on the documented chlorination of the diol precursor with thionyl chloride.

-

Preparation: The precursor, 1,2-bis(2-hydroxyethylthio)ethane, is dissolved in an appropriate inert solvent (e.g., dichloromethane) within a reaction vessel equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Thionyl chloride (SOCl₂) is added dropwise to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.

-

Reflux: After the addition is complete, the mixture is gently heated to reflux for a specified period to ensure the complete conversion of the diol's hydroxyl groups to chlorides.

-

Workup: The reaction mixture is cooled, and the excess solvent and volatile byproducts (including SO₂ and HCl gas) are removed under reduced pressure.

-

Purification: The resulting crude solid is purified, typically by recrystallization from a suitable solvent like petroleum ether, to yield pure, crystalline this compound.[8]

Mechanism of Cellular Toxicity

Like sulfur mustard, this compound is a potent bifunctional alkylating agent. Its toxicity stems from its ability to form highly reactive cyclic sulfonium ions (episulfonium ions) through intramolecular nucleophilic substitution, where a sulfur atom displaces an adjacent chloride.[9] These electrophilic intermediates readily and permanently alkylate nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA.[9]

This DNA alkylation has severe consequences:

-

Inhibition of Replication: The presence of bulky adducts on the DNA template prevents cellular division.

-

DNA Cross-linking: As a bifunctional agent, this compound can react with two different guanine bases, creating DNA interstrand or intrastrand cross-links, which are particularly difficult for cellular machinery to repair.

-

Apoptosis and Necrosis: The extensive DNA damage triggers programmed cell death (apoptosis) or, at higher concentrations, cellular necrosis.[2]

-

Mutagenesis and Carcinogenesis: If the cell survives but the DNA damage is misrepaired, it can lead to mutations and an increased long-term risk of cancer.[3]

Recent research has also identified adducts with proteins, such as the Cys34 residue of human serum albumin, as important biomarkers of exposure.[2]

Toxicology and Physiological Effects

Exposure to this compound causes severe, debilitating injuries, with a characteristic delay of 2 to 24 hours between exposure and symptom onset.[1] The agent's high lipid solubility allows it to quickly penetrate tissues.

-

Dermal: Causes intense itching, redness (erythema), and the formation of large, painful blisters filled with fluid. These chemical burns are slow to heal and are prone to secondary infections.[1]

-

Ocular: The eyes are extremely sensitive. Exposure leads to conjunctivitis, burns, pain, and tearing. Severe or untreated exposure can result in corneal ulceration, scarring, and long-term visual impairment.[1]

-

Respiratory: Inhalation of this compound aerosols damages the mucous membranes of the respiratory tract, causing a sore throat, coughing, shortness of breath (dyspnea), and, in severe cases, bleeding, blistering, and pulmonary edema.[1]

-

Gastrointestinal: Ingestion or high-dose systemic absorption can lead to nausea and vomiting.[1]

-

Systemic Effects: At very high exposures, this compound can cause bone marrow suppression, leading to a decrease in white blood cells (leukopenia) and anemia.[1]

Detection and Verification of Exposure

Verifying exposure to this compound is critical for medical treatment and treaty verification. Analytical methods focus on detecting the agent's specific metabolites in biological samples, as the parent compound is rapidly metabolized.

Analytical Method: LC-MS/MS for Urinary Metabolites

A robust method for the quantification of this compound metabolites in urine has been developed using isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10] This method targets the bis(2-hydroxyethylthio)alkane metabolites that are excreted in urine following exposure.

Experimental Protocol: Urinalysis for this compound Metabolites

This protocol is adapted from the method developed by Ash et al. (2008).[10]

-

Sample Preparation: A 0.5 mL aliquot of urine is placed in a vial.

-

Internal Standard: An internal standard solution, containing isotopically labeled versions of the target metabolites, is added to the sample for accurate quantification.

-

Reduction: A reducing agent, such as titanium(III) chloride (TiCl₃), is added to the sample. The sample is then heated in a water bath at 50°C for 45 minutes. This step converts any oxidized metabolites back to a single, stable form for analysis.

-

Extraction: The metabolites are extracted and concentrated from the urine matrix using solid-phase extraction (SPE).

-

Analysis: The concentrated extract is injected into an HPLC-MS/MS system. The components are separated by the HPLC column and then detected by the mass spectrometer, which is set to monitor for the specific mass-to-charge ratios of the target metabolites and their labeled internal standards.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the corresponding known-concentration internal standard.

| Validation Parameter | Performance |

| Linear Range | 1 to 100 ng/mL |

| Limit of Detection | 1 ng/mL in 0.5 mL of urine[10] |

| Intra/Inter-day Precision (%RSD) | < 10%[10] |

| Accuracy (at 5 and 40 ng/mL) | 100% to 107%[10] |

Decontamination

Decontamination must be performed rapidly to mitigate injury.

-

Personnel: Affected skin should be washed immediately and thoroughly with soap and water. Eyes should be irrigated with copious amounts of saline or clean water.[4] Specialized kits, such as the Reactive Skin Decontamination Lotion (RSDL), are also effective.[11]

-

Equipment/Environment: Chemical neutralization can be achieved by treating the agent with sodium in an inert solvent, which breaks it down into non-toxic products via desulfurization reactions.[1] Other methods involve catalytic oxidation or hydrolysis.[8]

Conclusion

This compound (Agent Q) remains a significant chemical warfare agent due to its high vesicant potency and environmental persistence. Although its physical properties limited its use as a primary agent, its inclusion in mixed chemical munitions underscores its historical role and continued threat. Understanding its synthesis, mechanism of action, and physiological effects is crucial for developing effective medical countermeasures and verification technologies. The robust analytical methods now available for detecting its metabolites provide a reliable means of confirming exposure, essential for both forensic attribution and patient care.

References

- 1. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adduct of the blistering warfare agent this compound with human serum albumin and its mass spectrometric identification for biomedical verification of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity of vesicant agents scheduled for destruction by the Chemical Stockpile Disposal Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00651K [pubs.rsc.org]

- 6. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis of beta-lyase metabolites of sulfur mustard in urine by electrospray liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation of Sesquimustard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquimustard, a sulfur mustard analogue and potent vesicant, presents a significant environmental concern due to its persistence and toxicity. Understanding its degradation pathways and the formation of associated products is crucial for assessing its environmental fate, developing remediation strategies, and ensuring public safety. This technical guide provides a comprehensive overview of the environmental degradation of this compound, with a focus on its hydrolysis, soil degradation, and aquatic toxicity. It consolidates quantitative data, details experimental protocols, and visualizes key processes to support researchers and professionals in the field.

Core Degradation Pathways

This compound undergoes degradation in the environment primarily through hydrolysis and, to a lesser extent, photolysis and biodegradation. The principal degradation products are bis(2-hydroxyethylthio)alkanes, formed through the substitution of chlorine atoms with hydroxyl groups.

Hydrolysis

The hydrolysis of this compound proceeds via the formation of highly reactive cyclic sulfonium ions.[1] These intermediates are susceptible to nucleophilic attack by water, leading to the formation of the corresponding diols. The hydrolysis rate is influenced by factors such as temperature and the presence of other nucleophiles.

A key feature of this compound hydrolysis is the formation of stable, six-membered cyclic sulfonium ions, which can persist in aqueous solutions for up to a week.[1] This persistence may contribute to the ongoing toxicity of this compound in the environment.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound in various environmental compartments.

Table 1: Hydrolysis and Atmospheric Degradation of this compound

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | |||

| Apparent Half-life | 8.1 minutes | 32% dioxane in water, 28 °C | [2] |

| Extrapolated Half-life | 1.7 minutes | Pure water, 25 °C | [2] |

| Atmospheric Degradation | |||

| Half-life | ~14 hours (estimated) | Reaction with hydroxyl radicals in the atmosphere | [2] |

Note: Data on the influence of pH and a wider range of temperatures on the hydrolysis half-life of this compound is limited in the reviewed literature.

Table 2: Soil Degradation of Sulfur Mustard (as a proxy for this compound)

| Parameter | Value | Soil Type/Conditions | Reference |

| Degradation | |||

| Persistence | Remained for a month | Soil matrix, with eventual degradation to thiodiglycol | [3] |

| Biodegradation | |||

| Thiodiglycol (TDG) | 50% decrease in 1 year | Medially contaminated peaty gley soil | |

| Thiodiglycol (TDG) | <10% decrease in 1 year | Highly contaminated peaty gley soil |

Note: Specific degradation rates and soil-water partition coefficients (Kd) for this compound in different soil types are not well-documented in the available literature. The data for sulfur mustard provides an indication of potential behavior.

Table 3: Aquatic Toxicity of Sulfur Mustard and its Degradation Products (as a proxy for this compound Products)

| Compound | Organism | LC50/EC50 Value | Exposure Time | Reference |

| Sulfur Mustard (HD) | Daphnia magna | Not specified | 48 hours | |

| 1,4-Dithiane | Daphnia magna | Not specified | 48 hours | |

| 1,4-Oxathiane | Daphnia magna | Not specified | 48 hours |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound degradation. The following sections outline methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable, water-miscible solvent (e.g., acetonitrile).

-

Test Setup: In temperature-controlled reaction vessels, add a small volume of the this compound stock solution to the buffer solutions to achieve a final concentration that is less than half of its water solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each reaction vessel.

-

Analysis: Immediately analyze the samples for the concentration of this compound and its primary hydrolysis product, bis(2-hydroxyethylthio)ethane, using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Determine the degradation rate constant (k) and half-life (t½) for each pH and temperature combination by plotting the natural logarithm of the this compound concentration against time.

Soil Degradation Study (adapted from OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in different soil types under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select at least two different soil types with varying organic carbon content and texture. Sieve the soils (<2 mm) and pre-incubate them at the test temperature and moisture content (e.g., 40-60% of maximum water holding capacity) for several days to allow microbial activity to stabilize.[4]

-

Test Substance Application: Prepare a solution of radiolabeled (e.g., ¹⁴C) this compound in a suitable solvent. Apply the solution evenly to the soil surface.[4]

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.[4]

-

Sampling: At selected time points, take replicate soil samples for analysis.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound, non-extractable residues, and degradation products. Analyze the extracts using techniques like Liquid Scintillation Counting (LSC) for total radioactivity and LC-MS/MS or GC-MS for the identification and quantification of this compound and its degradation products.

-

Data Analysis: Determine the degradation half-life of this compound in each soil type and identify the major degradation products.

Soil Sorption/Desorption Study (adapted from OECD Guideline 106)

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of this compound.

Methodology:

-

Soil and Test Solution Preparation: Use the same soil types as in the degradation study. Prepare aqueous solutions of this compound at several concentrations in 0.01 M CaCl₂.

-

Equilibration (Sorption): Add a known mass of soil to each test solution. Shake the mixtures at a constant temperature until equilibrium is reached (preliminary tests are required to determine the equilibration time).

-

Separation and Analysis: Separate the soil and aqueous phases by centrifugation. Analyze the concentration of this compound in the aqueous phase.

-

Calculation of Kd and Koc: Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium.[5] The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.[5]

-

Desorption: After the sorption phase, replace a portion of the supernatant with a fresh solution of 0.01 M CaCl₂ and re-equilibrate to determine the extent of desorption.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fate of sulfur mustard on soil: Evaporation, degradation, and vapor emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

A Comprehensive Toxicological Profile of Sesquimustard in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquimustard, chemically known as 1,2-Bis(2-chloroethylthio)ethane, is a potent vesicant and a bifunctional alkylating agent belonging to the sulfur mustard family of chemical warfare agents.[1][2] It is considered a more potent vesicant than the more commonly known distilled mustard (HD), though its lower vapor pressure limits its effectiveness as a standalone respiratory agent.[2] Consequently, it is often found in combination with HD in military formulations, such as agent HQ.[2] The toxicological properties of this compound are primarily attributed to its ability to form highly reactive cyclic sulfonium ions that readily alkylate a wide range of biological macromolecules, most notably DNA.[1][3] This interaction initiates a cascade of cellular events, leading to cytotoxicity, inflammation, and long-term health consequences, including carcinogenicity.[1][4][5] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Mechanism of Cellular Toxicity

The primary mechanism of this compound's toxicity involves its rapid conversion into a highly reactive cyclic sulfonium ion through intramolecular nucleophilic substitution, eliminating a chloride ion.[1][3] This electrophilic intermediate readily reacts with nucleophilic groups in various biomolecules.[6]

2.1 DNA Alkylation

The most critical cellular target of this compound is DNA.[1][7] The sulfonium ion alkylates DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.[8] Due to its bifunctional nature, a single this compound molecule can alkylate two different DNA bases, leading to the formation of both monoadducts and, more damagingly, inter- and intrastrand cross-links.[6][9][10] These cross-links are particularly cytotoxic as they physically block DNA replication and transcription, leading to cell cycle arrest and the initiation of cell death pathways.[1] If the DNA damage is not properly repaired, it can lead to mutations and chromosomal aberrations, which are the basis for its genotoxic and carcinogenic effects.[1][5][9]

2.2 Other Cellular Targets

Besides DNA, the reactive sulfonium ion can alkylate other cellular components, including proteins and RNA, disrupting their normal function.[5][6] This indiscriminate reactivity contributes to widespread cellular dysfunction. Furthermore, this compound exposure is associated with the induction of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and reactive nitrogen oxide species (RNOS).[10][11][12][13] This oxidative stress contributes to cellular damage, inflammation, and the activation of stress-related signaling pathways.[11][12]

Quantitative Toxicity Data

The acute toxicity of sulfur mustards, including this compound, varies with the route of exposure and the mammalian species. The following tables summarize key quantitative toxicity data, primarily for sulfur mustard (HD), which serves as a close surrogate for this compound. This compound is generally considered to be more potent.[2]

Table 1: Acute Lethal Toxicity of Sulfur Mustard (HD)

| Species | Route of Exposure | Parameter | Value | Reference |

| Human | Inhalation | LCt50 | 1500 mg-min/m³ | [14] |

| Human | Dermal | LDLo | 64 mg/kg | [14] |

| Human | Dermal | LD50 (estimated) | ~100 mg/kg | [14] |

| Human | Oral | LDLo (estimated) | 0.7 mg/kg | [14] |

| Rat | Oral | LD50 | 17 mg/kg | [9][14] |

| Mouse | Inhalation | LCLo | 189 mg/m³ (10 min) | [14] |

| Dog | Inhalation | LCLo | 77 ppm (5 min) | [14] |

Table 2: Incapacitating Doses of Sulfur Mustard (HD)

| Route of Exposure | Parameter | Value | Conditions | Reference |

| Dermal | ICt50 | 2000 mg-min/m³ | 70-80°F, humid | [14] |

| Dermal | ICt50 | 1000 mg-min/m³ | 90°F, dry | [14] |

| Ocular | ICt50 | 200 mg-min/m³ | [14] |

Systemic Toxicity

4.1 Dermal Toxicity Dermal exposure to this compound and other sulfur mustards results in a characteristic delayed inflammatory response.[1][15] Following a latent period of several hours, the exposed skin develops erythema (redness), followed by itching and the formation of large, fluid-filled blisters (vesication).[1] These lesions are painful and debilitating, resembling severe chemical burns.[1] The underlying mechanism involves widespread cell death in the epidermis and dermis, triggering a potent inflammatory cascade.[11][12]

4.2 Ocular Toxicity The eyes are extremely sensitive to sulfur mustards.[16][17] Ocular exposure can cause immediate pain, conjunctivitis, photophobia, and corneal edema.[17] Severe exposures can lead to corneal ulceration, neovascularization, and potentially permanent vision loss.[16][18][19] The ocular injury follows a biphasic pattern, with an acute phase of inflammation followed by a chronic or delayed phase that can manifest months or even years after the initial exposure.[16][18]

4.3 Respiratory Toxicity Inhalation of this compound vapors primarily affects the respiratory tract.[2] It causes severe damage to the epithelial lining of the airways, leading to inflammation, necrosis, and the formation of pseudomembranes.[20] Clinical symptoms include coughing, shortness of breath, and respiratory distress.[2] Damage to the respiratory tract is a major cause of mortality in the days and weeks following significant exposure.[14]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

5.1 Genotoxicity this compound is a potent genotoxic agent due to its DNA alkylating properties.[1][9] It induces point mutations, chromosomal aberrations, and DNA strand breaks in a variety of in vitro and in vivo systems.[5][9] The genotoxic effects are the underlying cause of its carcinogenicity and potential for reproductive harm.[21][22]

5.2 Carcinogenicity Sulfur mustard is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).[1][4][5] Epidemiological studies of individuals exposed during warfare or in manufacturing facilities have shown a clear association between sulfur mustard exposure and an increased risk of respiratory cancers, including laryngeal, pharyngeal, and lung cancer.[4][5]

5.3 Reproductive and Developmental Toxicity Exposure to sulfur mustard has been shown to have adverse effects on the reproductive system in both males and females.[21][22] Effects in males include testicular atrophy, decreased sperm count, and hormonal disturbances.[21][22] There is also evidence suggesting an increased risk of fetal death and alterations in the sex ratio of offspring of exposed individuals.[21][22]

Key Signaling Pathways in this compound Toxicity

This compound exposure triggers a complex network of intracellular signaling pathways that ultimately determine cell fate. The initial DNA damage activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest, DNA repair, or, if the damage is too extensive, programmed cell death (apoptosis) or necrosis.

6.1 DNA Damage Response and Repair Pathways

Upon detection of DNA adducts and strand breaks, cells activate a number of DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[7][8][23] The activation of Poly(ADP-ribose) polymerase (PARP) is a key event in the DDR.[10][24] However, hyperactivation of PARP can lead to the depletion of cellular NAD+ and ATP, ultimately causing cell death through necrosis.[3][10]

6.2 Apoptosis and Necrosis Pathways

This compound can induce cell death through both apoptosis and necrosis, depending on the concentration and cell type.[25] At lower concentrations, apoptosis is the predominant form of cell death, often initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[10][25][26] This involves the activation of caspase cascades, with caspase-8 being a key initiator in the extrinsic pathway and caspase-9 in the intrinsic pathway, both converging on the executioner caspase-3.[26] At higher concentrations, or when cellular energy stores are depleted, necrosis becomes more prevalent.[25] This is often linked to PARP hyperactivation and subsequent ATP depletion.[10][25]

6.3 Inflammatory Signaling Pathways

This compound is a potent inducer of inflammation.[27] This is mediated by the activation of several key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[27] Activation of these pathways leads to the production and release of pro-inflammatory cytokines and chemokines, such as TNF-α and interleukins, which recruit inflammatory cells to the site of exposure and contribute to tissue damage.[10][20]

Experimental Protocols

Detailed experimental protocols for studying this compound toxicity are highly specialized and conducted under strict safety protocols. The following are generalized methodologies based on published literature for key toxicological assessments.

7.1 In Vivo Acute Dermal Toxicity Study (Rabbit Model)

-

Animal Model: New Zealand White rabbits are commonly used due to their skin sensitivity.

-

Test Substance Preparation: this compound is diluted in an appropriate solvent, such as sesame oil, to the desired concentrations.[9]

-

Dosing: A defined area on the dorsal skin of the rabbits is clipped free of hair. A specified volume of the test substance is applied directly to the skin.

-

Observation: Animals are observed for clinical signs of toxicity, including erythema, edema, and blister formation, at regular intervals for up to 14 days.[2] Body weight and food consumption are monitored.

-

Endpoint Assessment: The primary endpoints are the incidence and severity of skin lesions. At the end of the study, skin tissue samples are collected for histopathological examination to assess the extent of cellular damage, inflammation, and necrosis.

-

Data Analysis: The dose that causes a defined toxic effect in 50% of the animals (ED50) or is lethal to 50% of the animals (LD50) is calculated using appropriate statistical methods.

7.2 In Vitro Cell Viability and Apoptosis Assay (Human Keratinocytes)

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured under standard conditions.

-

Exposure: Cells are treated with various concentrations of this compound (or a surrogate like 2-chloroethyl ethyl sulfide, CEES) for a specified duration (e.g., 24 hours).[10][15]

-

Cell Viability Assessment (MTT Assay):

-

After exposure, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a spectrophotometer. Cell viability is expressed as a percentage of the untreated control.

-

-

Apoptosis Assessment (Caspase Activity Assay):

-

Cells are lysed after exposure to release cellular proteins.

-

The lysate is incubated with a fluorogenic substrate specific for an apoptosis-related caspase (e.g., caspase-3 or caspase-8).[26]

-

Cleavage of the substrate by the active caspase releases a fluorescent molecule.

-

Fluorescence is measured, and caspase activity is calculated relative to the untreated control.

-

-

Data Analysis: Dose-response curves are generated to determine the concentration of this compound that reduces cell viability by 50% (IC50) and to quantify the induction of apoptosis.

Conclusion

This compound is a highly toxic chemical warfare agent with potent vesicant and alkylating properties. Its toxicity is primarily driven by its ability to form covalent adducts with DNA, leading to strand cross-linking, cell cycle arrest, and the induction of cell death through apoptosis and necrosis. Exposure to this compound results in severe damage to the skin, eyes, and respiratory tract and is associated with long-term risks of cancer and reproductive harm. A thorough understanding of its toxicological profile and the intricate signaling pathways it perturbs is crucial for the development of effective medical countermeasures and for assessing the health risks associated with potential exposure.

References

- 1. Mustard gas - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12Cl2S2 | CID 19092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 4. Lung carcinogenicity of sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mustard Gas - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA repair mechanisms in response to genotoxicity of warfare agent sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative Stress, and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative S" by Victor Paromov, Zacharias Suntres et al. [dc.etsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ocular toxicity of mustard gas: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research models of sulfur mustard- and nitrogen mustard-induced ocular injuries and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Corneal toxicity induced by vesicating agents and effective treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ophthalmic Complications and Managements of Sulfur Mustard Exposure: A Narrative Review [journalaim.com]

- 20. Inflammatory effects of inhaled sulfur mustard in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. gsia.tums.ac.ir [gsia.tums.ac.ir]

- 23. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Sulfur mustard induces apoptosis and necrosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sulfur mustard induces apoptosis in cultured normal human airway epithelial cells: evidence of a dominant caspase-8-mediated pathway and differential cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sulfur mustard induced cytokine production and cell death: investigating the potential roles of the p38, p53, and NF-kappaB signaling pathways with RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Sesquimustard by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquimustard (Agent Q) is a potent vesicant and a chemical warfare agent characterized by the formula (ClCH₂CH₂SCH₂)₂. As a solid at room temperature, it is often mixed with other agents for dissemination. Accurate and sensitive detection of this compound is critical for environmental monitoring, verification of chemical weapons conventions, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the unambiguous identification and quantification of this compound due to its high separation efficiency and specific detection capabilities.[1][2][3] This document provides detailed application notes and protocols for the detection of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. It is important to note that while extensive data is available for sulfur mustard (HD), specific Limits of Detection (LOD) and Quantification (LOQ) for this compound are not widely published. The values for related compounds are provided for context.

| Parameter | Value | Matrix/Conditions | Source |

| Molecular Weight | 219.2 g/mol | - | [4] |

| Key Mass Fragments (m/z) under Electron Ionization | 63, 87, 93, 109, 122, 124, 156, 218 | Standard EI-MS | [NIST WebBook] |

| GC Retention Index (Kovats) | 1688-1703 | Non-polar columns (e.g., DB-5, SE-54) with temperature programming | [NIST WebBook] |

| Limit of Detection (LOD) for related compounds | 1 ng/mL for this compound metabolites | Human Urine (by LC-MS/MS) | [PubChem CID 19092] |

| Low ppb range (approx. 1 µg/L) for sulfur mustard | Biological fluids (by GC-MS) | [5] | |

| 0.1 µg/L for sulfur mustard β-lyase metabolites | Urine (by GC-MS/MS) | [5] |

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

Protocol 3.1.1: Extraction from Soil Samples

This protocol is adapted from a method for the analysis of mustard agents in soil.[6]

-

Sample Collection: Collect approximately 2-5 grams of the soil sample into a glass vial.

-

Solvent Addition: Add 5 mL of dichloromethane (DCM) to the vial.

-

Extraction: Tightly cap the vial and sonicate for 15-30 minutes in an ultrasonic bath.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the soil particles.

-

Collection: Carefully transfer the DCM supernatant to a clean autosampler vial for GC-MS analysis.

Protocol 3.1.2: Extraction from Porous Materials (e.g., Rubber, Paint)

This protocol is based on a method for the determination of mustard gas and related vesicants in rubber and paint.[7]

-

Sample Preparation: Cut the material into small pieces (approximately 2-3 mm).

-

Solvent Extraction: Place the pieces in a glass vial and add a suitable volume of dichloromethane to fully immerse the sample. Sonicate for 30 minutes.

-

Filtration/Centrifugation: Remove the material pieces and centrifuge the remaining solvent to remove any particulates.

-

Collection: Transfer the clear extract to an autosampler vial.

Protocol 3.1.3: Headspace Analysis for Volatiles from Soil

This is a less labor-intensive method suitable for volatile and semi-volatile compounds.

-

Sample Preparation: Place a known amount of the soil sample into a headspace vial.

-

Matrix Modification: Add a salt solution (e.g., saturated sodium chloride) to the soil to increase the volatility of the analytes.

-

Incubation: Incubate the vial at an elevated temperature (e.g., 80-120°C) for a set period to allow the analytes to partition into the headspace.

-

Sampling: Use a gas-tight syringe or an automated headspace sampler to collect a portion of the headspace gas.

-

Injection: Inject the gas directly into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Gas Chromatograph (GC) Parameters:

-

Injection Port:

-

Mode: Splitless or On-Column

-

Temperature: 250°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column:

-

Type: Non-polar capillary column (e.g., DB-5ms, HP-5ms, SE-54).

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp Rate: 10°C/min to 280°C.

-

Final Temperature: 280°C, hold for 5-10 minutes.

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full Scan.

-

Mass Range: 40-450 amu.

-

Data Acquisition: Centroid or Profile mode.

Workflow and Data Analysis

The overall workflow for the detection of this compound by GC-MS is depicted below.

Caption: GC-MS Workflow for this compound Detection.

Data Analysis Steps:

-

Chromatogram Review: Examine the total ion chromatogram (TIC) for peaks at the expected retention time for this compound.

-

Mass Spectrum Analysis: Obtain the mass spectrum of the peak of interest.

-

Library Search: Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identity of this compound. The characteristic fragmentation pattern is key for positive identification.

-

Quantification: If quantitative analysis is required, a calibration curve should be prepared using certified reference standards of this compound. The concentration in the sample can be determined by comparing the peak area to the calibration curve.